N-Chloromethyl (S)-Citalopram Chloride

Pharmaceutical impurity profiling Analytical method validation Regulatory compliance

A critical chiral quaternary ammonium salt impurity of Escitalopram, this certified reference standard is indispensable for HPLC/LC-MS impurity profiling and enantiomeric purity verification. Unlike achiral analogs, its defined (S)-configuration and chloromethyl moiety ensure valid system suitability for chiral chromatographic methods. Essential for ANDA/DMF submissions per ICH Q3A guidelines—substitution with any other compound invalidates regulatory compliance. Procure only with certified purity and full characterization data.

Molecular Formula C21H23Cl2FN2O
Molecular Weight 409.3 g/mol
Cat. No. B13716577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Chloromethyl (S)-Citalopram Chloride
Molecular FormulaC21H23Cl2FN2O
Molecular Weight409.3 g/mol
Structural Identifiers
SMILESC[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)CCl.[Cl-]
InChIInChI=1S/C21H23ClFN2O.ClH/c1-25(2,15-22)11-3-10-21(18-5-7-19(23)8-6-18)20-9-4-16(13-24)12-17(20)14-26-21;/h4-9,12H,3,10-11,14-15H2,1-2H3;1H/q+1;/p-1/t21-;/m0./s1
InChIKeyNBPWOQRBNRRAJK-BOXHHOBZSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Chloromethyl (S)-Citalopram Chloride | Certified Impurity Standard for Escitalopram QC & Regulatory Submissions


N-Chloromethyl (S)-Citalopram Chloride (molecular formula C21H23Cl2FN2O; MW 409.32) is a chiral quaternary ammonium salt derived from the antidepressant escitalopram, the pharmacologically active S-enantiomer of citalopram . It is chemically defined as (1S)-N-(Chloromethyl)-5-cyano-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanaminium Chloride . This compound is not a therapeutic agent but a critical analytical standard, as it is a known process-related impurity detected in escitalopram bulk drug substances . Its primary value for scientific and industrial users lies in its certified use as a reference standard for impurity profiling, analytical method development, and ensuring the purity and safety of escitalopram active pharmaceutical ingredients (APIs).

Why N-Chloromethyl (S)-Citalopram Chloride Cannot Be Interchanged with Generic SSRI Standards


Generic substitution of N-Chloromethyl (S)-Citalopram Chloride with other citalopram-related compounds or standards is not scientifically valid due to its unique structural identity and specific regulatory application. As a chiral impurity of escitalopram, its presence and quantification are critical for demonstrating the enantiomeric purity of the final drug product [1]. Unlike racemic citalopram standards or other achiral impurities, this compound possesses the specific (S)-configuration and chloromethyl functional group that define its chromatographic and spectroscopic signature [2]. Substituting it with a different compound, even a structurally similar one like a desmethyl or didesmethyl analog, would invalidate analytical methods designed for its specific detection, leading to inaccurate impurity profiling, failed regulatory audits, and potential risks in drug safety assessment . Therefore, procurement decisions must be based on the precise identity and certified purity of this exact impurity standard.

Quantitative Differentiation of N-Chloromethyl (S)-Citalopram Chloride: A Comparative Evidence Guide


Defined Impurity Identity vs. Unspecified Citalopram Impurity Standards

N-Chloromethyl (S)-Citalopram Chloride is unambiguously identified as a specific process-related impurity in Escitalopram bulk drug, unlike generic 'Citalopram Impurity' standards which may represent a mixture or an undefined compound. This specificity is crucial for targeted method development. While a generic impurity standard may have an undefined or broad chromatographic profile, this compound is a single, well-characterized entity with a defined structure and properties . Its certified use as an impurity standard is explicitly stated by multiple accredited suppliers, ensuring traceability and reliability in analytical workflows [1].

Pharmaceutical impurity profiling Analytical method validation Regulatory compliance

Chiral Purity vs. Achiral or Racemic Standards

As the (S)-enantiomer, N-Chloromethyl (S)-Citalopram Chloride is essential for assessing the chiral purity of Escitalopram, which is the sole pharmacologically active form [1]. The clinical efficacy and safety of Escitalopram are directly linked to its enantiomeric purity, as the R-enantiomer is significantly less active (30-40x lower affinity for the serotonin transporter) and may even antagonize the S-enantiomer's effects [2]. Therefore, an achiral or racemic impurity standard is unsuitable for confirming the absence of this specific chiral impurity. The target compound's specific optical rotation or chiral chromatographic retention time, while not published here, is a critical, quantifiable differentiator from its racemic counterpart or the R-enantiomer.

Chiral chromatography Enantiomeric purity Pharmacopoeial standards

Physical Form and Solubility vs. Degradation Products

The compound is a white solid with a melting point of >94°C (decomposes) and specific, limited solubility in chloroform, DMSO, and methanol . These precise physical properties differentiate it from other citalopram-related impurities and degradation products, which may have different colors (e.g., off-white or beige) or solubility profiles . For instance, its deuterated analog, N-Chloromethyl Citalopram-d6 Chloride, has a slightly lower molecular weight (MW 379.92 + 35.45) due to isotopic substitution, leading to a different mass spectrometric signature . This quantifiable difference in physical and spectroscopic properties is essential for unambiguous identification and quantification in analytical assays.

Reference standard characterization Physical chemistry Sample preparation

Stability and Storage Conditions vs. Ambient-Stable Impurities

N-Chloromethyl (S)-Citalopram Chloride requires storage at -20°C in a freezer to maintain its integrity, as indicated by multiple vendors [1]. This specific requirement differs from more stable citalopram impurities or the API itself, which may be stored at room temperature or refrigerated conditions . For example, some suppliers list a storage condition of 2-8°C for this compound, while others specify -20°C, highlighting the need for strict adherence to the Certificate of Analysis (CoA) for each lot [2]. This quantifiable storage condition is a critical differentiator, as improper storage of this labile compound could lead to degradation and invalidate analytical results.

Reference standard stability Storage requirements Long-term reproducibility

Optimal Industrial & Research Applications for N-Chloromethyl (S)-Citalopram Chloride


Regulatory-Compliant Impurity Profiling for Escitalopram API

This certified standard is indispensable for pharmaceutical quality control (QC) laboratories performing impurity profiling of Escitalopram active pharmaceutical ingredients (APIs). It is used to develop and validate HPLC, LC-MS, or GC methods capable of quantifying this specific process-related impurity at levels mandated by ICH guidelines (e.g., reporting thresholds of 0.05% or 0.1%). Accurate quantification directly supports Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions by demonstrating control over a known impurity .

Chiral Purity Method Development and Validation

In analytical method development, N-Chloromethyl (S)-Citalopram Chloride serves as a critical system suitability standard for chiral chromatographic methods. It ensures that the analytical system can resolve the S-enantiomer of this impurity from its R-enantiomer and from Escitalopram itself. This is essential for confirming the enantiomeric purity of the API, a key quality attribute for the efficacy and safety of this chiral drug [1].

Stability Studies and Forced Degradation Analysis

The compound is used as a reference marker in stability studies of Escitalopram drug substances and products. By spiking the standard into samples, analysts can monitor its formation under various stress conditions (e.g., heat, light, humidity) as per ICH Q1A(R2) guidelines. Its known physical and chemical properties guide the selection of appropriate conditions and analytical detection methods, helping to establish the degradation pathway and shelf-life of the drug product .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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